(2E)-3-(1,3-benzodioxol-5-yl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]prop-2-enamide
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Overview
Description
The compound (2E)-3-(1,3-benzodioxol-5-yl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]prop-2-enamide is a complex organic molecule featuring multiple functional groups, including a benzodioxole ring, a pyrimidine ring, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Pyrimidine Ring Synthesis: This often involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions.
Indole Derivative Preparation: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reactions: The final assembly of the molecule may involve coupling reactions such as amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzodioxole rings.
Reduction: Reduction reactions may target the double bonds or the nitro groups if present.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.
Biology
Enzyme Inhibition: It may serve as an inhibitor for certain enzymes, providing a tool for studying biochemical pathways.
Fluorescent Probes: The compound’s structure allows for potential use in fluorescent tagging and imaging in biological systems.
Medicine
Drug Development: Its structural features make it a potential lead compound for the development of new pharmaceuticals, particularly in targeting specific receptors or enzymes.
Anticancer Research: Preliminary studies might explore its efficacy in inhibiting cancer cell growth.
Industry
Agriculture: The compound could be investigated for use as a pesticide or herbicide.
Polymer Science: Its incorporation into polymers could enhance material properties such as strength and flexibility.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor sites, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(1,3-benzodioxol-5-yl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]prop-2-enamide
- (2E)-3-(1,3-benzodioxol-5-yl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-hydroxy-1H-indol-3-yl)ethyl]amino}methylidene]prop-2-enamide
Uniqueness
The presence of the methoxy group on the indole ring and the specific configuration of the double bonds in the compound of interest distinguishes it from similar compounds. These structural differences can significantly impact its chemical reactivity and biological activity, making it a unique candidate for various applications.
Properties
Molecular Formula |
C28H28N6O4 |
---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]prop-2-enamide |
InChI |
InChI=1S/C28H28N6O4/c1-17-12-18(2)32-28(31-17)34-27(29-11-10-20-15-30-23-7-6-21(36-3)14-22(20)23)33-26(35)9-5-19-4-8-24-25(13-19)38-16-37-24/h4-9,12-15,30H,10-11,16H2,1-3H3,(H2,29,31,32,33,34,35)/b9-5+ |
InChI Key |
QXKYWSFLEGOSMX-WEVVVXLNSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=O)/C=C/C4=CC5=C(C=C4)OCO5)C |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=O)C=CC4=CC5=C(C=C4)OCO5)C |
Origin of Product |
United States |
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